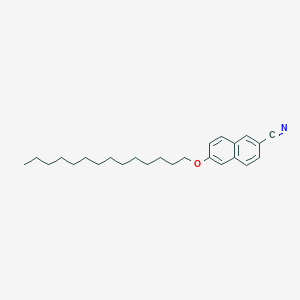
N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide typically involves the reaction of 2-hydroxyaniline with hexadecane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Known for its antimicrobial properties.
N-(2-Hydroxyphenyl)-2-propylpentanamide: Studied for its anticancer activity.
Uniqueness
N-(2-Hydroxyphenyl)-N-methylhexadecane-1-sulfonamide is unique due to its long hexadecane chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propriétés
Numéro CAS |
920527-32-8 |
|---|---|
Formule moléculaire |
C23H41NO3S |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
N-(2-hydroxyphenyl)-N-methylhexadecane-1-sulfonamide |
InChI |
InChI=1S/C23H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-28(26,27)24(2)22-19-16-17-20-23(22)25/h16-17,19-20,25H,3-15,18,21H2,1-2H3 |
Clé InChI |
WXBCLKJNUNIWOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)N(C)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
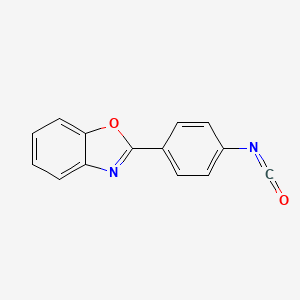
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)
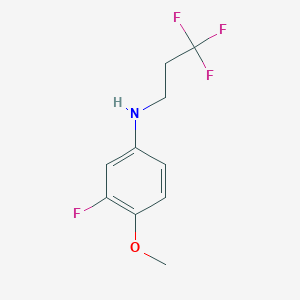
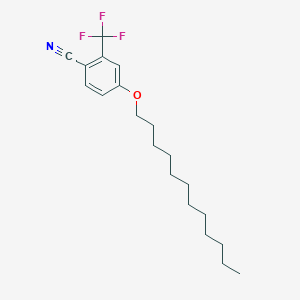
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
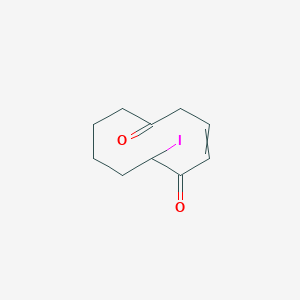
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)
![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
